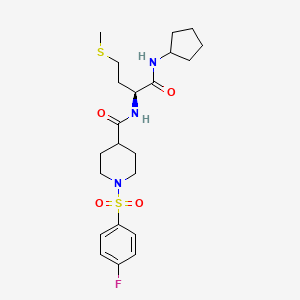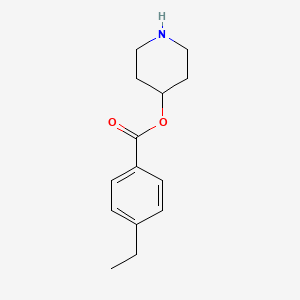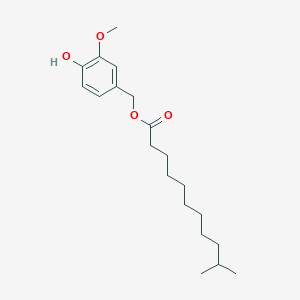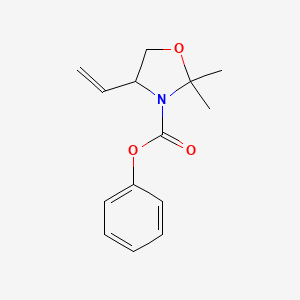![molecular formula C20H17FN2O B12615632 6-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918645-96-2](/img/structure/B12615632.png)
6-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a complex organic compound with a unique structure that includes a fluorine atom, two methyl groups, and a biquinoline framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste, often incorporating green chemistry principles to reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo, typically using reagents like halogens, nitric acid, and sulfuric acid.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and concentrated sulfuric acid for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce dihydroquinoline compounds.
Aplicaciones Científicas De Investigación
6-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for manufacturing pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which 6-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one exerts its effects involves interaction with specific molecular targets and pathways. The fluorine atom and the biquinoline structure play crucial roles in its activity, influencing its binding affinity and selectivity towards target proteins or enzymes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 6-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one include:
- 6-Fluoro-3,4-dihydro-2H-1-naphthalenone
- 6-Fluoro-1-tetralone
- 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
Uniqueness
What sets 6-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one apart from these similar compounds is its unique biquinoline framework and the presence of two methyl groups, which can significantly influence its chemical properties and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
918645-96-2 |
|---|---|
Fórmula molecular |
C20H17FN2O |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
6-fluoro-3,3-dimethyl-1-quinolin-3-yl-4H-quinolin-2-one |
InChI |
InChI=1S/C20H17FN2O/c1-20(2)11-14-9-15(21)7-8-18(14)23(19(20)24)16-10-13-5-3-4-6-17(13)22-12-16/h3-10,12H,11H2,1-2H3 |
Clave InChI |
SVEHQBYBYCTIEN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C=CC(=C2)F)N(C1=O)C3=CC4=CC=CC=C4N=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-2-methyl-, oxime](/img/structure/B12615559.png)
![4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]-1-propylpiperidin-4-ol](/img/structure/B12615562.png)


![3-{[(5R)-5,6-Dihydroxyhexyl]oxy}benzaldehyde](/img/structure/B12615570.png)
![9-Bromo-2-naphthalen-2-yl-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]](/img/structure/B12615575.png)

![1-chloro-2-[(2S,3S)-1,3-dinitropentan-2-yl]benzene](/img/structure/B12615593.png)
![N-Hydroxy-N'-[(2-methylphenyl)methyl]urea](/img/structure/B12615594.png)
![1-[5-(Methoxymethoxy)pyridin-2(1H)-ylidene]-1-nitrosomethanamine](/img/structure/B12615595.png)

![N-[(2S)-1,3-Dihydroxybutan-2-yl]-3-methylbutanamide](/img/structure/B12615603.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxamide, N-cyano-1-(phenylsulfonyl)-](/img/structure/B12615624.png)
